Cas no 156635-89-1 ((4-(Benzyloxy)-2,6-difluorophenyl)boronic acid)

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is a boronic acid derivative featuring a benzyloxy-substituted difluorophenyl core. This compound is a valuable intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl structures with high selectivity and efficiency. The presence of fluorine substituents enhances its reactivity and stability, while the benzyloxy group offers potential for further functionalization. Its well-defined structure ensures consistent performance in palladium-catalyzed transformations, making it useful in pharmaceutical and materials science research. The compound is typically handled under inert conditions to preserve its boronic acid functionality. Suitable for use in organic synthesis, it provides a versatile building block for constructing complex aromatic frameworks.
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid structure
156635-89-1 structure
商品名:(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
CAS番号:156635-89-1
MF:C13H11BF2O3
メガワット:264.0325
MDL:MFCD12026734
CID:841828
PubChem ID:44558179

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 化学的及び物理的性質

名前と識別子

    • (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
    • 4-Benzyloxy-2,6-difluorophenylboronic acid
    • [4-(Benzyloxy)-2,6-difluorophenyl]boronic acid
    • (4-(Benzyloxy)-2,6-difluorophenyl)boronicacid
    • BENZYLOXY-2,6-DIFLUOROPHENYLBORONIC ACID
    • 2,6-Difluoro-4-benzyloxyphenylboronicacid
    • PC412025
    • BC001161
    • AX8161846
    • AB0022521
    • ST24026250
    • (2,6-difluoro-4-phenylmethoxyphenyl)boronic acid
    • MDL: MFCD12026734
    • インチ: 1S/C13H11BF2O3/c15-11-6-10(7-12(16)13(11)14(17)18)19-8-9-4-2-1-3-5-9/h1-7,17-18H,8H2
    • InChIKey: CDIXTACVWOYKES-UHFFFAOYSA-N
    • ほほえんだ: FC1C([H])=C(C([H])=C(C=1B(O[H])O[H])F)OC([H])([H])C1C([H])=C([H])C([H])=C([H])C=1[H]

計算された属性

  • せいみつぶんしりょう: 264.076931g/mol
  • ひょうめんでんか: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 回転可能化学結合数: 4
  • どういたいしつりょう: 264.076931g/mol
  • 単一同位体質量: 264.076931g/mol
  • 水素結合トポロジー分子極性表面積: 49.7Ų
  • 重原子数: 19
  • 複雑さ: 263
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • PSA: 49.69000
  • LogP: 1.22360

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid セキュリティ情報

  • 危険レベル:IRRITANT

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 税関データ

  • 税関コード:2931900090
  • 税関データ:

    中国税関番号:

    2931900090

    概要:

    その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%

    要約:

    2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D952264-25g
Boronic acid, [2,6-difluoro-4-(phenylmethoxy)phenyl]- (9CI)
156635-89-1 97%
25g
$485 2024-06-07
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066587-25g
(4-(Benzyloxy)-2,6-difluorophenyl)boronicacid
156635-89-1 98%
25g
¥3469 2023-04-15
Enamine
EN300-1073569-0.25g
[4-(benzyloxy)-2,6-difluorophenyl]boronic acid
156635-89-1 95%
0.25g
$393.0 2023-10-28
Enamine
EN300-1073569-10.0g
[4-(benzyloxy)-2,6-difluorophenyl]boronic acid
156635-89-1
10g
$793.0 2023-05-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1066587-5g
(4-(Benzyloxy)-2,6-difluorophenyl)boronicacid
156635-89-1 98%
5g
¥1171 2023-04-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBEB0515-1G
(4-(benzyloxy)-2,6-difluorophenyl)boronic acid
156635-89-1 95%
1g
¥ 1,009.00 2023-03-17
YAN FENG KE JI ( BEI JING ) Co., Ltd.
H72192-1g
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
156635-89-1 95%
1g
¥1240 2023-09-19
Apollo Scientific
PC412025-10g
4-Benzyloxy-2,6-difluorophenylboronic acid
156635-89-1 95+%
10g
£252.00 2025-02-21
Alichem
A019108167-5g
(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid
156635-89-1 95%
5g
496.65 USD 2021-06-17
abcr
AB309342-10 g
4-Benzyloxy-2,6-difluorophenylboronic acid, 97%; .
156635-89-1 97%
10 g
€469.80 2023-07-19

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acid 関連文献

(4-(Benzyloxy)-2,6-difluorophenyl)boronic acidに関する追加情報

(4-(Benzyloxy)-2,6-difluorophenyl)boronic Acid: A Comprehensive Overview

The compound with CAS No. 156635-89-1, commonly referred to as (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, is a highly specialized chemical entity that has garnered significant attention in the fields of organic synthesis and materials science. This compound is notable for its unique structure, which combines a boronic acid group with a substituted phenyl ring featuring benzyloxy and difluoro substituents. The combination of these functional groups makes it a versatile building block in various chemical reactions, particularly in the context of cross-coupling reactions.

Recent advancements in organoboron chemistry have highlighted the importance of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid as a key intermediate in the synthesis of complex aromatic compounds. Its role in Suzuki-Miyaura coupling reactions has been extensively explored, where it serves as an efficient partner for aryl halides and other boronate esters. The presence of the benzyloxy group enhances the compound's stability and reactivity, making it a preferred choice for researchers aiming to construct biaryl structures with high precision.

One of the most intriguing aspects of this compound is its potential application in the development of advanced materials. Researchers have demonstrated that (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid can be utilized in the synthesis of functional polymers and organic semiconductors. The difluoro substituents on the phenyl ring contribute to electronic properties that are highly desirable in these applications, such as improved charge transport and enhanced stability under thermal and oxidative conditions.

Moreover, the compound's compatibility with various synthetic strategies has been a focal point of recent studies. For instance, its ability to undergo nucleophilic aromatic substitution reactions has opened new avenues for constructing heterocyclic compounds with complex architectures. This versatility is further underscored by its utility in click chemistry protocols, where it serves as a reactive partner for azide and alkyne components.

The synthesis of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid involves a multi-step process that typically begins with the bromination of an aromatic precursor followed by subsequent functionalization steps. Recent optimizations in these synthetic routes have significantly improved yields and reduced reaction times, making this compound more accessible for large-scale applications.

In terms of characterization, modern analytical techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy have been instrumental in confirming the compound's structure and purity. These methods provide critical insights into the molecular integrity and stereochemical properties of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid, ensuring its reliability as a reagent in demanding chemical transformations.

Looking ahead, the continued exploration of (4-(Benzyloxy)-2,6-difluorophenyl)boronic acid is expected to unlock new opportunities in drug discovery and materials engineering. Its unique combination of functional groups positions it as a valuable tool for chemists seeking to design molecules with tailored electronic and structural properties.

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Amadis Chemical Company Limited
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